molecular formula C19H22N2O B1683052 Vinburnine CAS No. 4880-88-0

Vinburnine

Cat. No. B1683052
CAS RN: 4880-88-0
M. Wt: 294.4 g/mol
InChI Key: WYJAPUKIYAZSEM-MUMRKEEXSA-N
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Description

Vinburnine, also known as eburnamonine or Vincamone, is a vasodilator . It is a vinca alkaloid and a metabolite of vincamine . It is used in cerebral circulatory insufficiency .


Synthesis Analysis

The main strategies for the total synthesis of vincamine and its congeners, including vinburnine, have been summarized in a review . The semi-synthesis of (+)-vincamine using tabersonine as the starting material was described . Another study discussed the in vitro characteristics of eburnamonine, providing a rationale for the synthesis and evaluation of eburnamonine analogues .


Molecular Structure Analysis

Vinburnine belongs to the class of organic compounds known as eburnan-type alkaloids . These are alkaloids with a structure based on the eburnan skeleton, which arises from the rearrangement of the aspidospermidine ring system .


Physical And Chemical Properties Analysis

Vinburnine has a molecular weight of 294.39 and a CAS number of 4880-88-0 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Eburnamine Derivatives and Brain Function

Vinburnine, along with other eburnamine derivatives like vincamine and vinpocetine, has been studied for its modulatory effects on brain circulation and neuronal homeostasis. These compounds exhibit antihypoxic and neuroprotective potencies, making them potentially useful in the treatment of post-ischemic stroke disease states and various cerebrovascular disorders (Vas & Gulyás, 2005).

Red Blood Cell Metabolism and Hemoglobin Oxygen Affinity

Research has shown that Vinburnine can influence red blood cell metabolism and hemoglobin oxygen affinity in normobaric hypoxic rats. It appears to increase 2, 3-diphosphoglycerate (2, 3 DPG) and ATP amounts in treated rats, which suggests a metabolic effect corresponding to anaerobic glycolysis stimulation, potentially improving oxygen delivery to tissues (Louajri et al., 1999).

Transport and Metabolism of Alkaloids

Vinburnine, along with vincamine and vinpocetine, has been examined for its metabolic stability and interaction with drug efflux transporters at the blood-brain barrier. The research indicates minimal interaction with transporters like Pgp and Bcrp, suggesting these alkaloids' ability to cross the blood-brain barrier and exert pharmacological effects in the central nervous system (Fandy et al., 2016).

Pharmacological Evaluation of Vinburnine

Studies have evaluated the pharmacological properties of Vinburnine, particularly in contexts such as cerebral circulatory insufficiency. It has been found to exhibit vasodilator properties, enhancing cerebral circulation, which is crucial for conditions associated with cerebral insufficiency (Abdelwhab et al., 2020).

Blood Rheology and Oxygen Transport

Vinburnine has been investigated for its effects on blood rheology, oxygen transport, and regional circulation, particularly in hypoxemic conditions. It shows potential in improving rheological properties and hemodynamic and metabolic data, which might explain its favorable hemoreological action (Domini et al., 1990).

Learning and Memory Impairments

Research has also explored the effects of Vinburnine on learning and memory impairments in animal models. Vinburnine has shown to reduce amnesic effects in various experimental setups, indicating its influence on learning and memory processes disrupted by pharmacological manipulation (Drago et al., 1990).

Safety And Hazards

Vinburnine is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause nausea, diarrhea, vertigo, and rash .

Future Directions

The Vinburnine market is expected to witness significant growth in the coming years, driven by increasing consumer demand and advancements in healthcare technologies . The increasing demand for natural and herbal supplements, coupled with the growing awareness about the benefits of Vinburnine, is driving the market . Furthermore, the advancements in technology and increasing research and development activities in the pharmaceutical sector are expected to bring about innovations and product developments in the Vinburnine market .

properties

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJAPUKIYAZSEM-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045119
Record name (-)-Eburnamonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinburnine

CAS RN

4880-88-0, 2580-88-3
Record name (-)-Eburnamonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4880-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincanorine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinburnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinburnine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13793
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Record name (-)-Eburnamonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3α,16α)-eburnamenin-14(15H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.172
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Record name VINBURNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54D0HMY25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINBURNINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UB2942IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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